molecular formula C20H32BrClN2O2 B2740452 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride

2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride

Cat. No.: B2740452
M. Wt: 447.8 g/mol
InChI Key: QXKQUPCNSXWIDX-UHFFFAOYSA-N
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Description

VU0134992 hydrochloride, also known as 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, is a potent and selective modulator of the inward rectifier potassium channel Kir4.1 (KCNJ10). This compound is known for its ability to induce diuresis, natriuresis, and kaliuresis in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0134992 hydrochloride involves the reaction of 2-bromo-4-isopropylphenol with 2,2,6,6-tetramethylpiperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with chloroacetyl chloride to yield the final product, VU0134992 hydrochloride .

Industrial Production Methods: Industrial production methods for VU0134992 hydrochloride are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high purity and yield .

Mechanism of Action

VU0134992 hydrochloride exerts its effects by selectively blocking the Kir4.1 potassium channel. This channel is involved in maintaining the resting membrane potential and regulating potassium ion transport in various tissues. By blocking this channel, VU0134992 hydrochloride disrupts potassium ion homeostasis, leading to increased excretion of sodium and potassium ions in the urine .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: VU0134992 hydrochloride is unique due to its high selectivity for the Kir4.1 potassium channel over other potassium channels. This selectivity makes it a valuable tool for studying the specific functions of Kir4.1 in various physiological and pathological processes .

Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKQUPCNSXWIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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